

D-glycero-D-gulo-heptonic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Glucoheptonic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, synthesis, and biological significance of D-glycero-D-gulo-heptonic acid. The information is tailored for professionals in chemical research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Core Concepts and Identification

D-glycero-D-gulo-heptonic acid is a seven-carbon aldonic acid, a sugar acid derived from the oxidation of an aldose.^[1] Its stereochemistry at carbons 2 through 6 is identical to that of D-glucose, establishing it as a higher-order sugar derivative.^[1] The compound is also known by several synonyms, including alpha-**glucoheptonic acid** and gluceptate.^{[2][3]} It is classified as a metabolite and has been identified in natural sources such as the plant *Pogostemon cablin*.^[2]

Chemical Structure and Identifiers

The fundamental structural and identifying information for D-glycero-D-gulo-heptonic acid is summarized below.

Identifier	Value	Reference
IUPAC Name	(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid	[2]
CAS Number	87-74-1	[2] [3]
Molecular Formula	C ₇ H ₁₄ O ₈	[2] [3]
Molecular Weight	226.18 g/mol	[2] [3]
Canonical SMILES	C(--INVALID-LINK--O)O)O)O)O">C@HO)O	[2]
InChI Key	KWMLJOLKUYYJFJ- VFUOTHLC-SA-N	[2]

Physicochemical Properties

D-glycero-D-gulo-heptonic acid is a polyhydroxy acid that readily dissolves in water.[\[4\]](#) A key chemical feature is its propensity to undergo intramolecular esterification (lactonization) to form more stable cyclic structures, primarily the γ -lactone (D-glycero-D-gulo-heptono-1,4-lactone) and the δ -lactone.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Quantitative Physical and Chemical Data

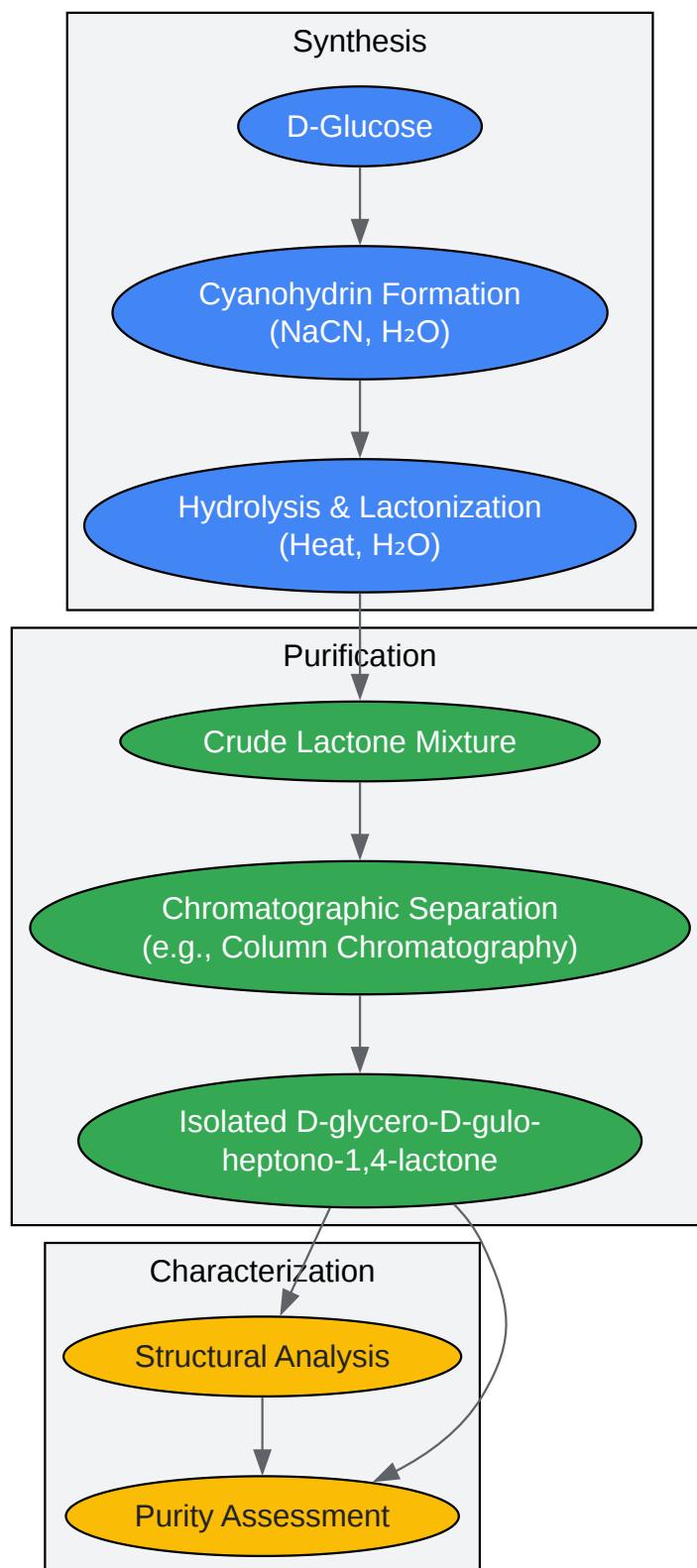
Property	Value	Compound Form	Reference
Melting Point	146.5 °C	Acid	[3]
161 °C (decomposes)	α-form Acid	[5]	
148 °C	γ-Lactone	[7]	
pKa (Predicted)	3.35 ± 0.35	Acid	[8] [9]
Boiling Point (Predicted)	727.8 ± 60.0 °C	Acid	[9]
Density (Predicted)	1.800 ± 0.06 g/cm ³	Acid	[9]
Optical Activity [α]D ²⁰	+6.06° (c=10 in H ₂ O)	α-form Acid	[4]
-56.0° (mutarotation)	Lactone	[5]	
Water Solubility	Freely soluble	Acid	[4]

Synthesis and Characterization Protocols

The classical and most referenced method for preparing D-glycero-D-gulo-heptonic acid is the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose by one carbon.[\[1\]](#)[\[10\]](#)

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow from the starting material to the purified and characterized product.

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General workflow for synthesis, purification, and characterization.

Experimental Protocol: Kiliani-Fischer Synthesis

This protocol describes the synthesis of D-glycero-D-gulo-heptonic acid from D-glucose, resulting in a mixture of C2 epimers which are then separated.

Materials:

- D-glucose
- Sodium cyanide (NaCN)
- Deionized water
- Sulfuric acid (for hydrolysis, optional)
- Sodium amalgam (for reduction to aldose, optional)
- Silica gel for column chromatography
- Solvent system for chromatography (e.g., ethyl acetate/ethanol/water mixtures)

Procedure:

- Cyanohydrin Formation:
 - Dissolve D-glucose in deionized water to create a concentrated solution.
 - Slowly add an aqueous solution of sodium cyanide to the glucose solution with constant stirring in a fume hood. The cyanide undergoes nucleophilic addition to the aldehyde form of glucose, which is in equilibrium with the cyclic hemiacetal.[10]
 - Allow the reaction to proceed at room temperature for 24-48 hours. This results in a mixture of two diastereomeric cyanohydrins.[1]
- Hydrolysis and Lactonization:
 - Heat the reaction mixture gently (e.g., 60-80 °C). The heat facilitates the hydrolysis of the nitrile group to a carboxylic acid.[10]

- The newly formed heptonic acids (D-glycero-D-gulo and D-glycero-D-ido) will spontaneously cyclize to form the more stable γ -lactones.[5][10]
- Continue heating until hydrolysis is complete, which can be monitored by the cessation of ammonia evolution (if hydrolysis is base-catalyzed) or by thin-layer chromatography (TLC).
- Purification and Separation:
 - Concentrate the aqueous solution under reduced pressure to obtain a crude syrup containing the mixture of diastereomeric lactones.
 - Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane, followed by ethanol).
 - Apply the crude syrup to the column and elute the lactones. The two diastereomers, D-glycero-D-gulo-heptono-1,4-lactone and D-glycero-D-ido-heptono-1,4-lactone, will have different polarities and can be separated.[10]
 - Collect fractions and analyze by TLC to identify and pool the pure fractions of the desired D-glycero-D-gulo isomer.
- Isolation:
 - Combine the pure fractions containing the target lactone and evaporate the solvent under reduced pressure.
 - The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure crystalline D-glycero-D-gulo-heptono-1,4-lactone.

Experimental Protocol: Characterization Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

- System: HPLC with a Refractive Index (RI) or Charged Aerosol Detector (CAD).[11]
- Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) at a flow rate of 1.0 mL/min.
- Temperature: 30 °C.[\[11\]](#)
- Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Analysis: Inject 10-20 µL of the sample. The purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation:

- Sample Preparation: Dissolve ~5-10 mg of the purified lactone in 0.6 mL of deuterium oxide (D_2O).
- 1H NMR: Acquire a 1D proton NMR spectrum (e.g., at 600 MHz). The spectrum will show characteristic signals for the protons on the sugar backbone. The anomeric proton will be a key diagnostic signal.
- ^{13}C NMR: Acquire a 1D carbon NMR spectrum. This will confirm the presence of seven distinct carbon atoms, including the lactone carbonyl carbon (~170-180 ppm).
- 2D NMR (COSY, HSQC): Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivities and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon. These 2D experiments are crucial for unambiguously assigning all signals and confirming the D-glycero-D-gulo stereochemistry.[\[12\]](#)

Mass Spectrometry (MS) for Molecular Weight Verification:

- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is suitable for the acid form, while positive ion mode can be used for the lactone (e.g., detecting $[M+Na]^+$ adducts).
- Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or water/acetonitrile.

- Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent ion corresponding to the expected mass-to-charge ratio (e.g., $[M-H]^-$ at m/z 225.06 for the acid).[13]

Biological Role and Significance

Heptoses are critical structural components of the lipopolysaccharide (LPS) inner core in the outer membrane of Gram-negative bacteria.[14] LPS, also known as endotoxin, is a potent activator of the innate immune system.[15]

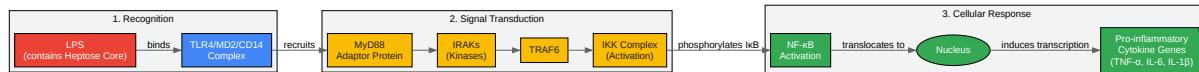
Role in Bacterial Lipopolysaccharide (LPS)

LPS is a complex macromolecule composed of three domains: Lipid A, a core oligosaccharide, and an O-antigen.[15] The core region, which links Lipid A to the O-antigen, is structurally conserved and contains unique sugars, including heptoses like L-glycero-D-manno-heptose. While D-glycero-D-gulo-heptonic acid itself is not the direct building block, its parent sugar (a heptose) represents a class of monosaccharides essential for the integrity and function of the bacterial envelope.

Involvement in Innate Immunity Signaling

The immune system recognizes LPS as a Pathogen-Associated Molecular Pattern (PAMP).[16] This recognition is primarily mediated by the Toll-like Receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and dendritic cells.[17][18] The binding of LPS to the TLR4-MD2 complex initiates a downstream signaling cascade that culminates in the activation of transcription factors and the production of pro-inflammatory cytokines, orchestrating the innate immune response.

The following diagram illustrates the logical relationship between LPS (containing heptoses) and the TLR4 signaling pathway.

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LPS recognition by TLR4 and subsequent MyD88-dependent signaling.

Applications in Drug Development

The unique role of heptoses in bacterial physiology makes their biosynthetic pathways potential targets for novel antimicrobial agents. Furthermore, as a stable, water-soluble polyhydroxy acid, D-glycero-D-gulo-heptonic acid and its salts (gluceptates) are used as chelating agents and as counter-ions for drug formulation to improve the solubility and stability of active pharmaceutical ingredients.^[19] Its technetium-99m (^{99m}Tc) complex is also utilized as a diagnostic agent in renal imaging, highlighting its utility in medicine.^[5] Research into derivatives of this acid could yield compounds with interesting biological activities or improved properties as pharmaceutical excipients.

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